molecular formula C13D9H12NO3C2H4O2 B602544 Salbutamol-D9 acetate CAS No. 1781417-68-2

Salbutamol-D9 acetate

Katalognummer: B602544
CAS-Nummer: 1781417-68-2
Molekulargewicht: 308.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salbutamol-D9 acetate is a deuterated form of salbutamol, a well-known beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salbutamol, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Salbutamol itself is widely used in the treatment of asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.

Vorbereitungsmethoden

The synthesis of Salbutamol-D9 acetate involves several steps, starting from substituted acetophenones. One common method includes the following steps:

    Chloromethylation: 4-hydroxyacetophenone is chloromethylated using formaldehyde and concentrated hydrochloric acid to produce 4-hydroxy-3-chloromethylacetophenone.

    Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate.

    Bromination: The diacetate is brominated to yield a bromo ketone.

    Amination: The bromo ketone is reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to obtain the hydrochloride of the amino ketone.

    Deuteration: The amino ketone is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in Salbutamol-D9.

    Acetylation: Finally, the deuterated compound is acetylated to produce this compound.

Analyse Chemischer Reaktionen

Salbutamol-D9 acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the parent deuterated salbutamol.

Wissenschaftliche Forschungsanwendungen

Salbutamol-D9 acetate is extensively used in scientific research for various purposes:

Wirkmechanismus

Salbutamol-D9 acetate, like salbutamol, acts as a beta-2 adrenergic receptor agonist. It binds to beta-2 receptors on the bronchial smooth muscle cells, leading to the activation of adenylate cyclase. This enzyme converts adenosine triphosphate to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscles, thereby causing bronchodilation. This mechanism helps alleviate symptoms of asthma and chronic obstructive pulmonary disease .

Vergleich Mit ähnlichen Verbindungen

Salbutamol-D9 acetate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Salbutamol: The non-deuterated form, widely used in clinical settings for asthma and chronic obstructive pulmonary disease.

    Levalbuterol: The R-enantiomer of salbutamol, which has a higher affinity for beta-2 receptors and is used for similar therapeutic purposes.

    Terbutaline: Another beta-2 adrenergic receptor agonist used for bronchodilation but with a different chemical structure.

    Fenoterol: A beta-2 agonist with a similar mode of action but different pharmacokinetic properties.

This compound’s deuterium labeling provides a unique advantage in research, allowing for more precise studies on drug metabolism and interactions.

Biologische Aktivität

Salbutamol-D9 acetate, a deuterated form of the well-known bronchodilator salbutamol, has garnered attention for its potential therapeutic applications and distinct pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, clinical implications, and relevant case studies.

Overview of this compound

Salbutamol is a selective beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its deuterated variant, this compound, is designed to enhance metabolic stability and reduce side effects associated with traditional formulations.

Pharmacodynamics

Mechanism of Action:
Salbutamol acts by binding to beta-2 adrenergic receptors on bronchial smooth muscle, leading to relaxation and bronchodilation. This process is mediated through the production of cyclic adenosine monophosphate (cAMP), which inhibits muscle contraction .

Comparative Selectivity:
Salbutamol exhibits a high selectivity for beta-2 receptors over beta-1 receptors (29 times more selective) which minimizes cardiovascular side effects commonly associated with non-selective beta agonists . The introduction of deuterium in this compound may further enhance this selectivity and stability.

Pharmacokinetics

Absorption and Metabolism:
The pharmacokinetics of this compound are influenced by its formulation and delivery method. Inhalation results in rapid absorption with peak plasma concentrations typically observed within 2 hours. However, the first-pass metabolism significantly reduces bioavailability to approximately 50% when administered orally .

Metabolic Pathways:
Salbutamol is primarily metabolized via sulfate conjugation in the liver. The metabolites include 4'-O-sulfate ester, which has negligible pharmacological activity . The deuterated form may alter these metabolic pathways slightly, potentially leading to prolonged action in the systemic circulation.

Clinical Implications

Therapeutic Applications:
Research indicates that this compound may be beneficial not only for respiratory conditions but also in other therapeutic areas such as muscle wasting and cardiovascular diseases due to its anabolic effects on skeletal muscle . A study on rats demonstrated that salbutamol treatment resulted in hypertrophy of muscle fibers, suggesting potential applications in muscle recovery post-injury or surgery .

Adverse Effects:
While generally well-tolerated, salbutamol can cause side effects such as tachycardia and hypokalemia. A systematic review indicated that adverse events were more prevalent among users of inhaled formulations compared to oral ones . The deuterated variant may present a lower incidence of these effects due to altered pharmacokinetics.

Case Studies

  • Asthma Management:
    A clinical trial involving asthmatic patients demonstrated that inhaled Salbutamol significantly improved lung function and reduced bronchospasm compared to placebo. The study highlighted the rapid onset of action and sustained bronchodilation over several hours .
  • Skeletal Muscle Effects:
    In a study assessing the impact of Salbutamol on muscle hypertrophy, rats treated with this compound showed significant increases in muscle fiber cross-sectional area compared to controls, indicating its potential utility in treating muscle atrophy conditions .
  • Submaximal Exercise Performance:
    Research exploring the effects of Salbutamol during exercise found no significant changes in substrate oxidation; however, it did indicate a potential ergogenic effect under prolonged exertion conditions, warranting further investigation into its use among athletes .

Data Tables

Parameter Salbutamol This compound
Selectivity (β2/β1)29 times more selectivePotentially enhanced
Bioavailability~50% (oral)Potentially higher
Peak Plasma Concentration~2 hours post-inhalationTBD
Common Side EffectsTachycardia, hypokalemiaTBD

Eigenschaften

CAS-Nummer

1781417-68-2

Molekularformel

C13D9H12NO3C2H4O2

Molekulargewicht

308.42

Reinheit

95% by HPLC; 98% atom D

Verwandte CAS-Nummern

1420043-41-9 (unlabelled)

Synonyme

2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate;  Albuterol-D9 acetate

Tag

Salbutamol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.